Hexyl isodecyl phthalate
Description
Structure
2D Structure
Properties
IUPAC Name |
1-O-hexyl 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-13-18-27-23(25)21-16-11-12-17-22(21)24(26)28-19-14-9-7-8-10-15-20(2)3/h11-12,16-17,20H,4-10,13-15,18-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYUOHUCVXCMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069492 | |
| Record name | Hexyl isodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61702-81-6 | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1-hexyl 2-isodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexyl isodecyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexyl isodecyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.188 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Industrial Production of Hexyl Isodecyl Phthalate
Chemical Reaction Pathways for Phthalate (B1215562) Esterification
The fundamental chemistry for producing hexyl isodecyl phthalate lies in the Fischer-Speier esterification, a reaction between a carboxylic acid (or its anhydride) and an alcohol in the presence of an acid catalyst. nih.gov
Esterification of Phthalic Anhydride (B1165640) with Alcohol Feedstocks
C₆H₄(CO)₂O + R'OH + R''OH → C₆H₄(COOR')(COOR'') + H₂O
Where R'OH is hexyl alcohol and R''OH is isodecyl alcohol.
The process is a two-step reaction. The first step, the formation of a monoester, is rapid and can occur without a catalyst. wikipedia.orgresearchgate.net The second esterification to form the diester is slower and requires a catalyst to proceed at a reasonable rate. wikipedia.orgresearchgate.net
Mechanistic Aspects of Mono- and Di-Ester Formation
The formation of this compound proceeds through a two-stage mechanism:
Mono-ester Formation : The initial reaction involves the nucleophilic attack of an alcohol (either hexanol or isodecanol) on one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring and the formation of a monoalkyl phthalate. researchgate.netresearchgate.net This first step is generally fast and can be irreversible. researchgate.net For instance, the reaction of phthalic anhydride with isodecyl alcohol to form the monoester can be completed by maintaining a temperature of about 140°C. google.com
Di-ester Formation : The second step is the esterification of the remaining carboxylic acid group on the monoester with the other alcohol. researchgate.netresearchgate.net This reaction is an equilibrium process and is significantly slower than the first step. researchgate.net To drive this reaction to completion, a catalyst is employed, and the water produced is continuously removed from the reaction mixture. wikipedia.orggoogle.com The mechanism involves the protonation of the carboxylic acid group by the acid catalyst, making it more susceptible to nucleophilic attack by the second alcohol molecule. tandfonline.com
Industrial-Scale Manufacturing Processes for this compound
On an industrial scale, the production of phthalate esters like this compound is optimized for efficiency, yield, and product purity. This involves specific reactor designs and carefully controlled process parameters.
Reactor Design and Process Parameters
Industrial production of phthalates is often carried out in batch or continuous reactors. Continuous stirred-tank reactors (CSTRs) are commonly used to ensure homogeneous mixing of reactants and catalyst, as well as to maintain precise temperature control.
Key process parameters that are controlled during production include:
Temperature : The reaction temperature is a critical parameter. The initial mono-esterification is often carried out at a lower temperature, around 140-150°C. google.com The second esterification step to form the diester requires higher temperatures, typically in the range of 180°C to 260°C, to facilitate the reaction and aid in the removal of water. google.com For example, the synthesis of di-isodecyl phthalate involves heating the mixture to 220°C. google.com
Pressure : The reaction is often conducted under reduced pressure (vacuum) during the later stages to help in the removal of water and excess alcohol, thereby shifting the equilibrium towards the formation of the diester product. google.comgoogle.com
Molar Ratio of Reactants : An excess of the alcohol mixture is typically used to ensure the complete conversion of the phthalic anhydride and to drive the equilibrium towards the product side. google.com A molar ratio of phthalic anhydride to total alcohols of 1:2.5 has been suggested to optimize esterification efficiency.
Reaction Time : The reaction time can vary depending on the catalyst used, the temperature, and the desired conversion rate. It can range from a few hours to several hours. google.com For instance, high conversion rates for dibutyl phthalate have been achieved in 1.5 hours at 130-180°C.
After the reaction is complete, the crude product undergoes several purification steps, including neutralization of the catalyst, removal of excess alcohol by stripping (often under vacuum), and sometimes a decolorization step using activated carbon.
Catalytic Systems Utilized in Phthalate Synthesis
A variety of catalysts are employed in the industrial synthesis of phthalate esters to accelerate the slow second esterification step. The choice of catalyst can influence the reaction rate, selectivity, and the impurity profile of the final product.
Commonly used catalysts include:
Sulfuric Acid : A traditional and effective strong acid catalyst for esterification reactions. chemicalbook.com However, its corrosive nature and potential to cause side reactions and darker colored products are disadvantages.
Tin and Titanium Alkoxides : Organometallic compounds such as tetra-isopropyl titanate (TIPT) and other titanium or tin alkoxides are widely used as esterification catalysts. wikipedia.orggoogle.comgoogle.com They are generally more selective and lead to fewer by-products compared to strong mineral acids. google.com For example, TIPT is a frequently used catalyst in the commercial production of phthalate esters. google.com
Other Catalysts : Other catalytic systems that have been explored include solid acid catalysts like sulfamic acid and aluminum oxide to offer environmental and handling benefits. Zirconium-containing catalysts have also been shown to be effective. google.com
| Catalyst Type | Examples | Key Characteristics |
| Strong Mineral Acids | Sulfuric Acid, Hydrochloric Acid, Phosphoric Acid | Effective but can be corrosive and lead to side reactions. researchgate.net |
| Organometallic Catalysts | Tin Alkoxides, Titanium Alkoxides (e.g., TIPT), Zirconium Compounds | High selectivity, fewer by-products, widely used in commercial production. wikipedia.orggoogle.comgoogle.com |
| Solid Acid Catalysts | Sulfamic Acid, Aluminum Oxide | Recyclable, less corrosive, and can lead to minimal by-product formation. |
By-Product Formation and Impurity Profiles in this compound Production
The industrial production of this compound is not perfectly selective, leading to the formation of various by-products and the presence of impurities in the final product.
Common impurities and by-products can include:
Unreacted Raw Materials : Residual amounts of phthalic anhydride, hexyl alcohol, and isodecyl alcohol may be present in the crude product. europa.eu
Monoesters : Incomplete reaction can result in the presence of hexyl mono-phthalate and isodecyl mono-phthalate. researchgate.net
Other Phthalate Esters : Due to the use of a mixed alcohol feedstock, the final product will be a mixture of dihexyl phthalate, diisodecyl phthalate, and the desired this compound. Technical grade phthalates are often a mixture of related esters. iarc.fr
Dehydration Products : At the high temperatures used for esterification, alcohols can undergo dehydration to form ethers and olefins. For example, C6 primary aliphatic alcohols can form C12 ethers. epa.gov
Color Bodies : The use of certain catalysts or high reaction temperatures can lead to the formation of colored impurities, which may require a decolorization step to remove.
The final purity of the this compound product is dependent on the efficiency of the reaction and the thoroughness of the purification process. Technical grade phthalates are generally of high purity, often exceeding 99%. iarc.fr
Environmental Occurrence and Global Distribution of Hexyl Isodecyl Phthalate
Atmospheric Presence and Transport Mechanisms of Phthalate (B1215562) Esters
The migration of phthalate esters from consumer and industrial products into the atmosphere is a recognized environmental pathway. General principles suggest that these compounds can exist in the air in both gas and particulate phases.
Air Concentrations and Spatial Variability (e.g., urban, rural, remote areas)
Specific quantitative data on the air concentrations of hexyl isodecyl phthalate in urban, rural, or remote areas could not be identified in the reviewed scientific literature. While studies often report on a range of phthalates in the atmosphere, measurements for this compound are not provided. General studies on phthalates indicate that incineration can be an incomplete disposal method, leading to their detection in air samples near such facilities. epa.gov
Long-Range Atmospheric Transport Dynamics and Potential for Transboundary Pollution
There is no specific research available on the long-range atmospheric transport of this compound. However, the atmospheric transport of phthalates, in general, has been reported, suggesting that these compounds have the potential to travel significant distances from their sources. epa.gov This implies a potential for transboundary pollution, although the extent to which this applies to this compound is unknown due to a lack of monitoring data.
Influence of Temperature on Airborne Phthalate Levels
The influence of temperature on airborne levels of this compound has not been specifically studied. For phthalate esters in general, increased temperatures are known to cause volatilization from materials, which could lead to higher concentrations in the ambient air. epa.gov The production processes for some plasticizers also involve high temperatures. epa.gov
Aquatic System Contamination by this compound
Phthalate esters enter aquatic systems through various pathways, including industrial discharge, runoff, and atmospheric deposition. Once in the water, their low solubility and tendency to adsorb to organic matter influence their fate. epa.gov
Freshwater and Marine Water Concentrations Across Geographic Regions
No data on the concentrations of this compound in freshwater or marine environments across any geographic region were found in the reviewed literature. While analytical methods for detecting a wide range of phthalates in water exist, specific monitoring results for this compound are absent. gcms.cz
Sediment Accumulation and Distribution in Riverine, Lacustrine, and Marine Environments
Information regarding the accumulation of this compound in sediments is extremely limited. Phthalate esters are known to be sequestered or absorbed by organic residues and solid surfaces in aquatic systems, leading to their accumulation in sediments. epa.gov One document lists this compound as a chemical used at the Rocky Flats facility and its inclusion in a "river sediment standard," which suggests it is a compound of interest for sediment analysis, but no concentration data from environmental samples is provided. doe.gov
Data Tables
Influence of Point and Non-Point Industrial and Urban Discharges on Aquatic Levels
The contamination of aquatic ecosystems by phthalate esters (PAEs), including this compound, is significantly influenced by both point and non-point discharges from industrial and urbanized areas. nih.gov Point sources, such as direct effluent discharges from industrial facilities and municipal wastewater treatment plants (WWTPs), are primary contributors to localized, high concentrations of these compounds in receiving water bodies. nih.govnih.gov Studies have consistently shown that the highest levels of phthalates in water and sediment are found near industrial zones with direct discharge points. nih.govwho.int For instance, concentrations of Di(2-ethylhexyl) phthalate (DEHP), a widely studied phthalate, in fresh waters are typically in the range of <0.1–10 µg/L but can be much higher in water basins surrounded by heavy industry. nih.gov
Table 1: Reported Concentrations of Phthalates in Various Aquatic Environments
| Phthalate/Group | Environment | Concentration Range | Source |
| Phthalate Esters (PAEs) | Global Aquatic Environment (Water Phase) | 0.1 ng/L to 300 µg/L | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Fresh Waters (General) | < 0.1–10 µg/L | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Rivers and Lakes (near industrial discharge) | Up to 4 µg/L | who.intwho.int |
| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water (Germany) | 0.33 to 97.8 µg/L | nih.govnih.gov |
| Phthalate Esters (PAEs) | Urban Stormwater Runoff | 7 to 39 µg/L | nih.gov |
| Di-isodecyl phthalate (DIDP) | Surface Waters (Predicted) | 1.8 µg/L | nih.gov |
Seasonal Variations in Aquatic System Phthalate Concentrations
The concentration of phthalates in aquatic systems exhibits noticeable seasonal variations, driven by factors such as temperature, rainfall, and river flow rates. Research indicates that total PAE concentrations can be significantly higher during warmer months. For example, one study on Chaohu Lake in China found that the total concentration of PAEs in the water during the summer was nearly double that observed in the winter. researchgate.net Conversely, other studies have reported the highest concentrations during the dry season. doaj.orgcolab.ws In a study of the Tigris River, the total PAE value was 2.20 μg/L in the dry season compared to 1.16 μg/L in the wet season. doaj.org Similarly, an analysis of the Asunle stream in Nigeria revealed higher levels of PAE congeners during the dry season in both water and sediment samples. colab.ws
These variations can be attributed to several dynamic processes. Higher temperatures in summer can accelerate the leaching of phthalates from plastic materials present in the environment. Increased rainfall during wet seasons can lead to dilution, lowering concentrations, but can also increase surface runoff from contaminated land, potentially introducing more pollutants into water bodies. doaj.org Conversely, lower water levels during dry seasons can lead to a concentration of pollutants. doaj.orgcolab.ws The specific pattern of seasonal variation can therefore depend on the local climate, hydrology, and the dominant sources of phthalate pollution in a given watershed.
Terrestrial Environment Contamination by this compound
Soil and Sewage Sludge Concentrations and Anthropogenic Sources
Soils and sewage sludge are significant reservoirs for phthalates, including this compound, primarily due to anthropogenic activities. researchgate.net The application of sewage sludge as a fertilizer is a major pathway for introducing these compounds into agricultural soils. researchgate.nethutton.ac.uk Sewage sludge, a byproduct of wastewater treatment, concentrates phthalates from industrial and domestic sources, leading to high levels of contamination. researchgate.net Studies of sludge from various wastewater treatment plants have found that those treating industrial wastewater generally contain higher concentrations of PAEs than those treating purely domestic wastewater. researchgate.net Concentrations of DEHP, a dominant phthalate, in sewage sludge can range from 1.8 to 1,340 mg/kg dry weight. researchgate.net
Other significant anthropogenic sources contribute to soil contamination. The use of plastic mulch films, irrigation pipes, and pesticide packaging in agriculture leads to the direct release of phthalates into the soil through leaching and degradation. researchgate.net In China, it is estimated that 75% of the total 5.20 Mt of PAEs discharged between 1958 and 2019 have accumulated in the soil. researchgate.net The disposal of industrial and municipal waste in landfills is another principal source of phthalate release to land. nih.gov
Table 2: Reported Concentrations of Phthalates in Soil and Sewage Sludge
| Phthalate/Group | Matrix | Concentration Range (dry weight) | Source |
| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Sludge | 27.9 to 154 mg/kg | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Sewage Sludge (China) | 97.4 µg/g (mean) | researchgate.net |
| Dibutyl phthalate (DnBP) | Sewage Sludge (China) | 22.4 µg/g (mean) | researchgate.net |
| Di(2-ethylhexyl) phthalate (DEHP) | Agricultural Soil (China) | 0.433 to 11.488 mg/kg | researchgate.net |
| Di-isodecyl phthalate (DIDP) | Sediments (Predicted) | 32 mg/kg | nih.gov |
| Di-isononyl phthalate (DINP) | Sludge (Sweden) | Similar or higher levels than DEHP | diva-portal.org |
Leaching and Runoff Dynamics from Contaminated Sites into Hydrological Systems
Phthalates like this compound can migrate from contaminated terrestrial environments into hydrological systems through leaching and surface runoff. mdpi.com Because phthalates are not chemically bonded to the polymer matrix of plastics, they can be readily released into the environment. researchgate.netoaepublish.com This process is a key factor in their transport from sources like landfills, agricultural fields treated with sludge, and areas with plastic waste accumulation. nih.govmdpi.com
Leachate from municipal and industrial landfills has been shown to contain significant levels of phthalates, which can then contaminate groundwater. nih.gov In agricultural settings, phthalates introduced via sludge or plastic mulching can be transported into nearby streams and rivers through irrigation and rainwater runoff. mdpi.comresearchgate.net The hydrophobic nature of many phthalates causes them to adsorb to soil and sediment particles. who.intwho.int These contaminated particles can then be mobilized during erosion events, serving as a long-term source of pollution for aquatic ecosystems as they are transported downstream and deposited as sediment. nih.govmdpi.com
Sorption to Soil Organic Matter and Clay Minerals
The mobility and bioavailability of this compound in the terrestrial environment are heavily controlled by sorption processes involving soil organic matter (SOM) and clay minerals. nih.govmdpi.com As hydrophobic organic compounds, phthalates tend to bind to these soil components, which influences their retention in the soil and their potential to leach into groundwater. nih.govmdpi.com
The extent of sorption is a function of the soil's properties and the chemical's structure. nih.gov Soil organic matter plays a crucial role, with higher organic carbon content generally leading to greater sorption of hydrophobic contaminants. lboro.ac.ukwur.nl The presence of organic matter can significantly enhance the metal sorption capacity of soils, and a similar principle applies to organic pollutants. lboro.ac.uk
Clay minerals also provide surfaces for phthalate adsorption. nih.govnih.gov The type of clay mineral is important; for example, studies on diethyl phthalate (DEP) showed that montmorillonite, an expanding clay, had the most significant adsorption capacity, particularly in its interlayer spaces, while adsorption to kaolinite (B1170537) was very limited. nih.gov The interaction can involve hydrogen bonding between the phthalate's carbonyl groups and water molecules adsorbed on the clay surface. nih.gov Therefore, the specific mineralogical composition and organic matter content of a soil will dictate the extent to which it can retain or transport phthalates like this compound. nih.govlboro.ac.uk
Environmental Fate and Transformation of Hexyl Isodecyl Phthalate
Biodegradation Pathways and Mechanisms
The biodegradation of hexyl isodecyl phthalate (B1215562) is presumed to follow the general pathway established for other high-molecular-weight phthalate esters, which involves a stepwise degradation process initiated by microbial enzymes.
Microbial Hydrolysis of Ester Bonds: Initial Stages and Enzyme Specificity (e.g., esterases, hydrolases)
The initial and rate-limiting step in the biodegradation of phthalate diesters is the enzymatic hydrolysis of the ester bonds. nih.gov This reaction is catalyzed by various hydrolases, particularly carboxylesterases, which break down the diester into its corresponding monoester and alcohol. d-nb.infosci-hub.se In the case of hexyl isodecyl phthalate, this would result in the formation of monohexyl phthalate and isodecyl alcohol, or monoisodecyl phthalate and hexyl alcohol.
The esterases that carry out this initial hydrolysis can be classified into different types based on their substrate specificity. Some esterases, often referred to as diesterases, specialize in hydrolyzing one of the two ester bonds in the parent phthalate diester. nih.gov Other enzymes, known as monoesterases, act on the resulting monoester. nih.gov A third category of enzymes can hydrolyze both ester bonds. nih.gov The efficiency of these enzymes is influenced by the length and branching of the alkyl chains of the phthalate ester. Generally, phthalates with longer and more complex alkyl chains, such as this compound, are more resistant to hydrolysis than those with shorter, linear chains. researchgate.netifremer.fr
Research on other high-molecular-weight phthalates has identified specific enzymes capable of this initial hydrolysis. For example, a novel esterase from Gordonia sp. strain 5F, GoEst15, has demonstrated broad substrate specificity, hydrolyzing di(2-ethylhexyl) phthalate (DEHP) and other phthalates to their monoalkyl forms. nih.govacs.org Similarly, esterases from Micrococcus sp. YGJ1 have been shown to hydrolyze medium-chain phthalate esters. d-nb.infotandfonline.com While not specifically tested on this compound, these enzymes represent the types of biocatalysts likely involved in its initial breakdown.
Table 1: Examples of Microbial Esterases Involved in Phthalate Degradation
| Enzyme/Strain | Substrate(s) | Products | Reference |
|---|---|---|---|
| Gordonia sp. 5F (GoEst15) | Di(2-ethylhexyl) phthalate (DEHP) and 10 other PAEs | Monoalkyl phthalates | nih.govacs.org |
| Micrococcus sp. YGJ1 | Medium-chain (C3-C4) phthalate esters | Monoalkyl phthalates | d-nb.infotandfonline.com |
| Bacillus sp. K91 (CarEW) | Acts on both diester and monoester linkages | Phthalic acid | sci-hub.se |
Subsequent Degradation Steps to Phthalic Acid and Further Metabolites (e.g., ring-opening)
Following the initial hydrolysis, the resulting monoesters (monohexyl phthalate and monoisodecyl phthalate) are further hydrolyzed to phthalic acid and the corresponding alcohols (hexyl alcohol and isodecyl alcohol). epa.goveuropa.eu This second hydrolysis step is catalyzed by monoester-specific hydrolases. For instance, the mono(2-ethylhexyl) phthalate hydrolase (GoEstM1) from Gordonia sp. strain 5F works in concert with a diesterase to convert various phthalates to phthalic acid. nih.govacs.org
Once formed, phthalic acid undergoes further degradation. The aromatic ring of phthalic acid is typically cleaved by dioxygenase enzymes. nih.gov This process involves the introduction of hydroxyl groups onto the ring, leading to intermediates like protocatechuic acid. nih.gov Subsequently, ring-fission occurs, breaking open the aromatic structure and generating aliphatic compounds that can then enter central metabolic pathways, such as the Krebs cycle, to be completely mineralized to carbon dioxide and water under aerobic conditions. nih.govepa.gov The side-chain alcohols (hexyl alcohol and isodecyl alcohol) are also typically readily metabolized by microorganisms. d-nb.infonih.gov
Identification and Characterization of Specific Microbial Strains and Consortia Involved in Degradation
While no studies have specifically identified microbial strains that degrade this compound, numerous microorganisms capable of degrading other high-molecular-weight phthalates have been isolated and characterized. These organisms provide a strong indication of the types of microbes that would be involved in the degradation of this compound.
Bacterial species from the genera Gordonia, Bacillus, Micrococcus, Pseudomonas, and Acinetobacter have been frequently implicated in phthalate degradation. sci-hub.setandfonline.comtandfonline.comnih.govresearchgate.net For example, a strain of Gordonia sp. was found to completely degrade di-n-butyl phthalate (DBP) and dimethyl phthalate (DMP) and significantly degrade di-n-octyl phthalate (DnOP). tandfonline.comnih.govnih.gov A novel esterase with activity towards DEHP was identified in Gordonia sp. strain 5F. nih.govacs.org Furthermore, a Micrococcus sp. YGJ1 was shown to possess an esterase that hydrolyzes phthalate esters. tandfonline.com
In many environments, the complete mineralization of complex phthalates is carried out by microbial consortia, where different species work together to break down the parent compound and its various metabolites. nih.gov
Table 2: Examples of Microbial Strains Degrading High-Molecular-Weight Phthalates
| Microbial Strain | Phthalate(s) Degraded | Key Findings | Reference |
|---|---|---|---|
| Gordonia sp. | DMP, DBP, DnOP | Complete degradation of DMP and DBP; 83.5% degradation of DnOP. | tandfonline.comnih.govnih.gov |
| Gordonia sp. strain 5F | DEHP and other PAEs | Possesses a two-enzyme system for complete degradation to phthalic acid. | nih.govacs.org |
| Micrococcus sp. YGJ1 | Medium-chain phthalates | Purified esterase hydrolyzes various carboxylesters. | tandfonline.com |
| Bacillus sp. | Medium-chain phthalates | Characterized esterases acting on phthalate esters. | d-nb.info |
Environmental Factors Influencing Biodegradation Kinetics
The rate of biodegradation of this compound is influenced by a variety of environmental factors.
Temperature: Biodegradation rates of phthalates are generally temperature-dependent, with optimal degradation often occurring between 30°C and 40°C. nih.govresearchgate.net Lower temperatures significantly reduce the rate of degradation. ecetoc.org
pH: The optimal pH for phthalate-degrading enzymes is typically in the neutral to slightly alkaline range (pH 7.0-10.0). nih.govresearchgate.net Extreme pH values can inhibit microbial growth and enzyme activity.
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for supporting the microbial populations responsible for biodegradation.
Dissolved Organic Matter (DOM): The concentration and composition of DOM can affect the bioavailability of phthalates. High-molecular-weight phthalates like this compound have low water solubility and tend to adsorb to organic matter, which can reduce their availability to microorganisms. mst.dk
Abiotic Transformation Processes
In addition to biodegradation, this compound can undergo abiotic transformation, primarily through photodegradation in the atmosphere.
Atmospheric Photodegradation Kinetics and Products
While in the environment, phthalate esters can be subject to photodegradation, particularly in the atmosphere. mst.dkresearchgate.net The primary mechanism of atmospheric photodegradation is reaction with hydroxyl radicals (•OH). acs.org The estimated atmospheric half-lives for various phthalates range from hours to days. researchgate.netacs.org For instance, the estimated half-life for DEHP is around 0.38 days. acs.org Given its structural similarity, this compound is expected to have a comparable atmospheric half-life.
In aquatic environments, direct photodegradation is generally considered insignificant for phthalates due to the limited penetration of UV light. mst.dk However, indirect photodegradation sensitized by humic substances can occur. acs.org The products of photodegradation can include hydroxylated and ring-opened compounds. frontiersin.org
Table 3: Estimated Atmospheric Half-Lives of Selected Phthalates
| Phthalate Ester | Estimated Atmospheric Half-Life | Reference |
|---|---|---|
| Dimethyl phthalate (DMP) | 14.41 days | acs.org |
| Diethyl phthalate (DEP) | 0.75 days | acs.org |
| Di-n-butyl phthalate (DnBP) | 2.39 days | acs.org |
Chemical Hydrolysis Rates in Aqueous Environments
Chemical hydrolysis is a transformation process that can contribute to the breakdown of phthalate esters in the environment. This reaction involves the cleavage of the ester bonds, typically resulting in the formation of a monoester and the corresponding alcohols. The rate of this process is highly dependent on the pH of the aqueous environment.
Sorption and Partitioning Behavior in Environmental Compartments
The movement and distribution of this compound in the environment are primarily dictated by its strong tendency to sorb to organic materials and its low solubility in water.
Adsorption to Suspended Particulate Matter, Sediments, and Soil Organic Carbon
Due to its hydrophobic nature, this compound is expected to adsorb strongly to organic carbon present in soil, suspended solids, and sediments. canada.ca This process significantly limits its mobility in aquatic and terrestrial systems, effectively making soil and sediment the primary environmental sinks for this compound. While specific soil adsorption coefficient (Koc) values for this compound are not available, data for structurally similar high molecular weight phthalates indicate very high sorption potential. For instance, the related compound di-n-octyl phthalate has a reported Koc of 2.0 x 10⁶ L/kg, and bis(2-ethylhexyl) phthalate (DEHP) has a measured Koc of 87,420 in a specific soil type. nih.govcpsc.gov These high values suggest that this compound will be largely immobile in soil and will readily partition from the water column to sediment.
Octanol-Water Partitioning (Kow) and its Implications for Environmental Mobility
The octanol-water partition coefficient (Kow) is a key parameter used to predict the distribution of a chemical in the environment and its potential to bioaccumulate. It represents the ratio of a chemical's concentration in an octanol (B41247) phase to its concentration in an aqueous phase at equilibrium. usf.edu A high Log Kow value indicates a strong tendency to partition into fatty tissues and organic matter rather than water.
No experimentally determined Log Kow value for this compound (CAS 61702-81-6) has been identified. An early EPA report listed a calculated Log P (a term often used interchangeably with Log Kow) of 10.98 for the related substance "2-Ethylthis compound," but cautioned that calculated values exceeding 10 may be artifactual and not reflective of experimental results. epa.gov Other large phthalates, such as di-n-octyl phthalate, have high reported Log Kow values, in the range of 8.10. esr.cri.nz The high Log Kow of this compound implies very low water solubility and low environmental mobility in the aqueous phase. Its fate is to be predominantly associated with particulate matter, soil, and sediment. usf.edu
Bioaccumulation and Bioconcentration in Non-Human Biota
Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, sediment), while bioconcentration specifically refers to uptake from water. These processes are critical for understanding the potential impact of chemicals on wildlife.
Uptake and Depuration Kinetics in Aquatic Organisms (e.g., fish, mussels, invertebrates)
Specific data on the uptake and depuration kinetics (the rates at which an organism absorbs and subsequently eliminates a chemical) for this compound are not documented in available literature. However, studies on other high molecular weight phthalates provide some insight. For the related compound Diisodecyl phthalate (DIDP), research on blue mussels showed uptake of the substance during a 28-day exposure period, followed by depuration when the mussels were placed in clean seawater for 14 days. nih.gov Another study on starlings fed a diet containing Di-n-hexyl phthalate (DnHP) showed no evidence of accumulation in tissues. industrialchemicals.gov.au Generally, while the high hydrophobicity of these compounds suggests a potential for accumulation, many organisms possess metabolic pathways to transform and excrete phthalates, which can limit their persistence in tissues. mst.dk
Biota-Sediment Accumulation Factors (BSAFs) and Water-Biota Accumulation Factors (BAFs)
Biota-Sediment Accumulation Factors (BSAFs) and Water-Biota Accumulation Factors (BAFs) are ratios that quantify the accumulation of a chemical in an organism relative to its concentration in sediment and water, respectively. These metrics are crucial for assessing the bioaccumulative potential of sediment-bound and waterborne contaminants.
Analytical Methodologies for Hexyl Isodecyl Phthalate Detection and Quantification
Sample Preparation Techniques for Diverse Environmental Matrices
Effective sample preparation is a critical first step to isolate Hexyl Isodecyl Phthalate (B1215562) from the sample matrix and remove interfering compounds. mdpi.com Due to the lipophilic nature of HIDP and its presence in diverse matrices ranging from water and soil to consumer products and biological tissues, a variety of extraction and cleanup techniques are employed. A primary concern throughout sample preparation is minimizing cross-contamination, which can lead to false positives. researchgate.net This is often mitigated by using glassware that has been thoroughly cleaned and heat-treated (e.g., at 400°C for at least 2 hours), using high-purity solvents, and avoiding contact with plastic materials wherever possible. oiv.intoiv.intecn.nloiv.int
The choice of extraction method depends heavily on the sample matrix (solid, liquid, fatty, or non-fatty).
Liquid-Liquid Extraction (LLE): LLE is a commonly used technique for aqueous samples like water and beverages, as well as for the initial extraction from liquid sample digests. mdpi.comeuropa.eu In this method, the sample is partitioned with a water-immiscible organic solvent that has a high affinity for phthalates. mdpi.com Solvents such as n-hexane, isohexane, heptane, and dichloromethane (B109758) are frequently used. oiv.inteuropa.eu For instance, a method for analyzing phthalates in wine involves vigorous shaking of the sample with isohexane, followed by separation of the organic phase. oiv.intoiv.int For more complex aqueous samples, multiple extractions may be necessary to achieve high recovery rates. unipa.it
Solid Phase Extraction (SPE): SPE is an alternative to LLE that can reduce solvent consumption and improve sample cleanup. mdpi.com In this technique, the sample is passed through a solid sorbent cartridge that retains the analyte of interest. After washing the cartridge to remove interferences, the target phthalate is eluted with a small volume of an appropriate solvent. researchgate.net SPE has been shown to be effective in reducing phthalate contamination from solvents when compared to techniques like redistillation. mdpi.com Cartridges with dimethyl butylamine (B146782) groups have demonstrated high extraction efficiencies (over 87.3%) for a range of phthalates. researchgate.net
Accelerated Solvent Extraction (ASE): ASE, also known as pressurized solvent extraction, is a technique used for solid and semi-solid samples, such as soil, sediment, and mine tailings. mdpi.comresearchgate.net It employs conventional solvents at elevated temperatures and pressures to increase the efficiency and speed of the extraction process. A mixture of methylene (B1212753) chloride and acetone (B3395972) (1:1) is often effective for extracting phthalates from solid matrices. epa.gov One study on mine tailings reported recovery rates between 71% and 115% for various phthalates using ASE. mdpi.com
Other Extraction Techniques: For solid samples like plastics, where phthalates are not covalently bound, extraction is achieved by first reducing the particle size (e.g., by grinding or cutting) and then using a solvent like a hexane (B92381) and acetone mixture, often aided by sonication or heating to maximize extraction. cornerstoneanalytical.com For fatty foods, a common strategy is to extract the phthalates along with the fat using solvents like dichloromethane or hexane/acetone mixtures. europa.eu
Following extraction, a cleanup step is often necessary to remove co-extracted matrix components like lipids, waxes, and elemental sulfur that can interfere with chromatographic analysis. epa.gov
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique highly effective for removing large molecules like lipids and waxes from sample extracts, particularly those from fatty foods or biological tissues. epa.gov This method separates molecules based on their size, allowing the smaller phthalate molecules to be separated from larger interfering compounds like corn oil. epa.gov
Silica (B1680970) Gel and Florisil Chromatography: Adsorption chromatography using columns packed with silica gel or Florisil® is a widely used cleanup method. ecn.nleuropa.eu The polarity of the solvent system is optimized to retain interferences on the column while allowing the phthalates to elute. For example, a mixture of diethyl ether and n-hexane has been used to elute phthalates from a Florisil® column when cleaning extracts of fatty foods. europa.eu Deactivated silica has also been employed specifically for the cleanup of high molecular weight phthalates like Diisononyl Phthalate (DINP) and Diisodecyl Phthalate (DIDP) in milk product analysis. researchgate.net
Fat Removal by Liquid-Liquid Partitioning: For extracts containing high levels of fat, a liquid-liquid partitioning step can be employed. This technique leverages the poor solubility of fats in certain polar solvents. For instance, unpolar, co-extracted interferences can be removed from an acetonitrile (B52724) extract by partitioning them into n-hexane. europa.eu
Chromatographic Separation Techniques
Chromatography is the core of the analytical process, separating Hexyl Isodecyl Phthalate from other phthalates and remaining matrix components before detection. Gas chromatography and high-performance liquid chromatography are the two primary techniques used.
Gas chromatography is a highly effective and widely used technique for separating the complex mixture of isomers often found in commercial phthalate products. gcms.czrestek.com
GC Separation: The choice of the GC column's stationary phase is critical for achieving good resolution, as many phthalates have similar structures. gcms.czrestek.com Studies comparing various stationary phases have shown that Rtx-440 and Rxi-XLB columns provide excellent resolution for complex phthalate mixtures, including this compound. gcms.cz The separation of 37 different phthalates can be achieved in under 40 minutes using an optimized temperature program. restek.com
Source: Adapted from Restek Corporation, 2014. restek.com
GC Detectors:
Mass Spectrometry (GC-MS): This is the most common and powerful detection method, providing both quantification and structural information for confident identification. cornerstoneanalytical.comgcms.czrestek.com However, a common challenge in phthalate analysis is that many compounds produce a shared base peak ion at a mass-to-charge ratio (m/z) of 149, making it difficult to distinguish co-eluting species. gcms.czrestek.com
Flame Ionization Detection (FID): FID is a robust and universally applicable detector for organic compounds, though it provides less specificity than MS. gcms.czrestek.com
Electron Capture Detection (ECD): ECD is highly sensitive to halogenated compounds but can also be used for phthalates, as specified in EPA Method 8061A. epa.govgcms.czrestek.com Its sensitivity can be limited by the presence of interferences. epa.gov
HPLC, particularly when coupled with tandem mass spectrometry, offers a powerful alternative to GC-MS, especially for analyzing phthalate metabolites which are more polar. nih.gov
LC Separation: Reversed-phase chromatography is typically used, with C18 or C5 columns being common choices. researchgate.netoup.com Gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like ammonium (B1175870) acetate (B1210297) is used to separate the target analytes. researchgate.netnih.gov
LC-MS/MS Detection: Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions from the HPLC eluent before they enter the mass spectrometer. researchgate.netoup.com Operating in the positive ion mode and monitoring at least two specific precursor-to-product ion transitions for each analyte (a technique known as Multiple Reaction Monitoring or MRM) provides very high selectivity and sensitivity, minimizing the impact of matrix interferences. researchgate.net This approach has been successfully applied to the determination of various phthalates, including high molecular weight ones like DINP and DIDP, in complex matrices such as milk and infant formula. researchgate.net
Spectrometric Detection and Identification
Mass spectrometry is the definitive technique for the identification of this compound. The structural similarities among phthalate isomers necessitate specific MS strategies for unambiguous identification.
A major challenge with standard Electron Ionization (EI) GC-MS is the extensive fragmentation of phthalates, often leading to a dominant, non-specific phthalic anhydride (B1165640) fragment ion at m/z 149. restek.com While this ion is useful for screening, it does not allow for the differentiation of many phthalate isomers. To overcome this, analysts rely on unique, higher-mass fragment ions or the molecular ion (M+), although the latter is often of low intensity in EI spectra. gcms.czrestek.com
More advanced MS techniques can provide clearer identification:
Chemical Ionization (CI): Using a reagent gas like ammonia (B1221849) in a technique called positive chemical ionization (GC-MS-PCI-NH3) results in softer ionization. oup.com This method produces high-intensity protonated molecules [M+H]+ or adduct ions [M+NH4]+, which correspond to the molecular weight of the specific isomer. This allows for the determination of carbon number distributions in complex technical mixtures like DINP and DIDP, a technique directly applicable to HIDP. oup.com
High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or TOF) provide highly accurate mass measurements (typically <5 ppm error). nih.govsemanticscholar.org This precision allows for the determination of the exact elemental composition of an ion, enabling confident differentiation between compounds with the same nominal mass but different chemical formulas, thereby greatly enhancing identification specificity. nih.govsemanticscholar.org
Table of Mentioned Compounds
Ecotoxicological Research on Hexyl Isodecyl Phthalate in Non Human Biota
Acute and Chronic Toxicity Assessments in Aquatic Organisms
Studies have been conducted to evaluate the toxicity of Hexyl Isodecyl Phthalate (B1215562) in aquatic environments, with a focus on invertebrates, fish, and plants.
Acute toxicity testing on aquatic invertebrates has provided specific endpoints for Hexyl Isodecyl Phthalate. The 48-hour median lethal concentration (LC50) for aquatic invertebrates has been determined to be greater than or equal to 0.18 mg/L epa.gov. Further data from the Organisation for Economic Co-operation and Development (OECD) indicates that for the crustacean Daphnia magna, the No-Observed-Effect-Concentration (NOEC) is 0.084 mg/L oecd.org. Predictive models estimate a 50% effective concentration (EC50) or LC50 value of 0.059 mg/L for aquatic invertebrates like daphnia oecd.org.
Toxicity of this compound to Aquatic Invertebrates
| Test Organism | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|
| Aquatic Invertebrates | 48-hr LC50 | ≥ 0.18 | epa.gov |
| Daphnia magna | NOEC | 0.084 | oecd.org |
| Aquatic Invertebrates (Predicted) | EC50/LC50 | 0.059 | oecd.org |
Assessments of this compound's impact on fish species indicate low toxicity in aqueous exposures. According to a screening-level hazard characterization, there are no observed acute or chronic toxicity effects for fish at the water solubility limit of the compound epa.gov. This suggests that the risk to fish survival and other physiological endpoints from waterborne exposure is low under current testing parameters.
Toxicity of this compound to Fish
| Exposure Type | Finding | Reference |
|---|---|---|
| Acute | No effects at water solubility limit | epa.gov |
| Chronic | No effects at water solubility limit | epa.gov |
The potential effects of this compound on primary producers in aquatic ecosystems have also been evaluated. For aquatic plants, the 7-day EC50, which measures the concentration at which a 50% effect on biomass is observed, was found to be greater than 0.33 mg/L epa.gov.
Toxicity of this compound to Aquatic Plants
| Endpoint | Value (mg/L) | Reference |
|---|---|---|
| 7-day EC50 (Biomass) | > 0.33 | epa.gov |
Ecological Risk Assessment and Environmental Management of Hexyl Isodecyl Phthalate
Development and Application of Environmental Quality Standards and Guidelines
Environmental Quality Standards (EQS) and guidelines for phthalates, including hexyl isodecyl phthalate (B1215562), are developed by regulatory bodies to protect ecosystems from potential harm. These standards are typically based on extensive toxicological data and are applied to various environmental compartments such as water, sediment, and soil.
For instance, some companies have established their own environmental quality standards for products, which include controlled levels for specific phthalates like di-isodecyl phthalate (DIDP). audio-technica.co.jptag.com.au These internal standards often align with or are more stringent than governmental regulations, prohibiting or restricting the intentional use of these substances in their products. audio-technica.co.jptag.com.au
The U.S. Environmental Protection Agency (EPA) develops ambient water quality criteria to protect both aquatic life and human health. epa.gov While specific criteria for hexyl isodecyl phthalate are not always individually listed, the EPA's approach allows states to adapt these federal criteria to local environmental conditions when setting their own regulatory water quality standards. epa.gov This framework ensures that local ecosystem characteristics are considered in the management of chemical contaminants.
Risk Characterization Methodologies (e.g., Risk Quotient approaches) for Environmental Compartments
Risk characterization for chemicals like this compound often employs the Risk Quotient (RQ) method. This approach compares the predicted or measured environmental concentration (PEC or MEC) of a substance with its Predicted No-Effect Concentration (PNEC). researchgate.netcanada.ca An RQ value greater than one suggests a potential risk to the environment, prompting further investigation or risk management measures. researchgate.net
In Canada, a screening risk assessment of a group of phthalates determined that 14 of the substances, based on a comparison of their PEC and PNEC values, posed a low risk to aquatic species at current exposure levels. canada.ca This type of assessment is crucial for prioritizing which chemicals require more stringent management.
Studies on other phthalates have utilized the RQ approach to assess risks in specific environments. For example, a study in Thailand's U-Tapao Canal used this method to evaluate the ecological risks of several phthalates, finding that some posed a high risk to certain aquatic organisms like algae and crustaceans. nih.gov This highlights the importance of compartment-specific and species-specific risk assessments.
Derivation and Application of Predicted No Effect Concentrations (PNECs) for this compound in Water, Sediment, and Soil
The derivation of Predicted No-Effect Concentrations (PNECs) is a critical step in ecological risk assessment. PNECs represent the concentration of a substance below which adverse effects on the ecosystem are not expected to occur. These values are derived from long-term ecotoxicity data for various organisms.
However, for the soil compartment, a PNECsoil of 100 mg/kg dry weight has been proposed for DIDP based on experiments with plants and earthworms that showed no effects at concentrations up to 10,000 mg/kg. greenfacts.org It's important to note that the absence of observable effects in some studies does not entirely preclude the possibility of risk, and ongoing research is necessary. greenfacts.org
Global and Regional Environmental Monitoring Programs and their Findings related to Phthalates
Global and regional monitoring programs are essential for understanding the distribution and concentration of phthalates in the environment. These programs analyze various environmental media, including air, water, sediment, and biota.
A Swedish national screening program, for example, analyzed for the presence of several phthalates, including di-isodecyl phthalate (DIDP), in various environmental samples. diva-portal.org The study detected iso-phthalates like DIDP in all matrices except for human urine and biota, with urban air showing dominant levels of DIDP compared to other phthalates. diva-portal.org The presence of these compounds in sediment and sludge at levels comparable to or higher than the historically prevalent DEHP suggests ongoing emissions into the environment. diva-portal.org
In the United States, the EPA's biomonitoring programs track human exposure to various chemicals, including phthalates. epa.gov While these programs often focus on human health, the data they collect on the prevalence of phthalate metabolites in the population provide indirect evidence of widespread environmental presence. epa.gov The primary routes of exposure are often through ingestion of contaminated food and dust, as well as inhalation of indoor air. epa.govnih.gov
Regulatory Frameworks and Policy Implications for Phthalate Control and Substitution
Regulatory frameworks for phthalates have evolved significantly over the past few decades, driven by growing concerns about their potential health and environmental effects. These frameworks vary by region but often involve restrictions on the use of certain phthalates in specific products, particularly those intended for children.
Historically, regulatory focus has been on low molecular weight (LMW) phthalates due to greater health concerns. diva-portal.orgwikipedia.org However, high molecular weight (HMW) phthalates like this compound have also come under scrutiny.
European Union: The EU has a comprehensive chemical regulation framework under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). plasticisers.org Since 1999, certain phthalates, including the HMW phthalates di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), have been restricted in toys and childcare articles that can be placed in the mouth. diva-portal.orgwikipedia.org The restriction limits the concentration of these phthalates to no more than 0.1% by mass of the plasticized material. wikipedia.orgnih.gov
United States: The Consumer Product Safety Improvement Act (CPSIA) of 2008 banned several phthalates, including DIDP, from being used in toys and certain child care articles at concentrations greater than 0.1%. nih.govepa.gov The EPA has also included DIDP in its Phthalates Action Plan, indicating an intent to address its manufacturing, processing, and use due to concerns about toxicity and widespread exposure. epa.gov
Canada: Canada has also implemented restrictions on certain phthalates in children's products, aligning with regulations in the EU and the U.S. to ensure a similar level of protection. epa.govfrontiersin.org
The following table provides a simplified overview of regulatory actions on select high molecular weight phthalates in different regions:
| Region/Country | Regulatory Body/Act | Phthalate(s) | Regulatory Action | Application |
|---|---|---|---|---|
| European Union | REACH | DINP, DIDP, DNOP | Restriction (≤ 0.1% by mass) | Toys and childcare articles that can be mouthed. diva-portal.orgwikipedia.org |
| United States | CPSC (CPSIA) | DINP, DIDP, DnOP | Interim ban (> 0.1%) | Toys that can be placed in a child's mouth and child care articles. nih.govepa.gov |
| Canada | Phthalate Regulations (CCPSA) | DINP, DIDP, DnOP | Restriction (≤ 1000 mg/kg) | Toys and child care articles that can be mouthed. frontiersin.org |
Despite existing regulations, there is a consensus on the need for further research to support comprehensive risk management and policy development for phthalates.
Key research needs include:
Cumulative Risk Assessment: Phthalates often occur as mixtures in the environment and in consumer products. epa.gov There is a need to better understand the cumulative effects of exposure to multiple phthalates, even at low individual concentrations. canada.ca
Long-term Environmental Fate: While estimates exist, more precise data on the long-term persistence and degradation of HMW phthalates like this compound in different environmental compartments are needed. greenfacts.org
Alternative Substances: As some phthalates are phased out, it is crucial to conduct thorough risk assessments of their substitutes to avoid "regrettable substitutions," where one hazardous chemical is replaced by another with similar or unknown risks. europa.eu
Occupational Exposure: Information on the risks of occupational exposure to phthalates remains limited, representing another area where further research is required. nih.gov
Addressing these research gaps will enable the development of more robust and effective policies for the management of this compound and other phthalates, ensuring the protection of both human health and the environment.
Future Research Directions and Emerging Challenges for Hexyl Isodecyl Phthalate
Advancements in Environmental Remediation and Treatment Technologies for Phthalate (B1215562) Contamination
The removal of phthalates from contaminated environments, particularly from water and soil, is a significant area of research. Current and future work focuses on enhancing the efficiency and applicability of various remediation technologies.
Bioremediation: This approach utilizes microorganisms to break down phthalates into less harmful substances. Composting is a promising bioremediation technology due to its high efficiency (25%–100% removal of phthalate esters), cost-effectiveness, and low environmental impact. nih.gov Bacteria are the key players in this process, producing enzymes like hydrolases and esterases that accelerate the biodegradation of phthalates. nih.gov Aerobic composting has demonstrated higher removal efficiency and shorter treatment times compared to anaerobic methods. nih.gov For instance, studies have shown significant degradation of various phthalates by specific bacterial strains like Gordonia sp., which can completely degrade dimethyl phthalate (DMP) and di-n-butyl phthalate (DBP) within 96 hours at optimal conditions. nih.gov Future research in bioremediation aims to identify and engineer more robust microbial strains capable of degrading a wider range of phthalates, including high-molecular-weight compounds, and to optimize bioreactor designs for large-scale applications. taylorfrancis.comresearchgate.net
Wastewater Treatment: Conventional wastewater treatment plants (WWTPs) often have limited success in completely removing phthalates, making them a significant source of these pollutants in aquatic environments. researchgate.nettandfonline.comtandfonline.com Advanced treatment technologies are crucial for enhancing removal efficiency. Advanced Oxidation Processes (AOPs), such as ozonation, Fenton processes, and photocatalysis, have proven to be effective in degrading phthalates. iwaponline.comiwaponline.com Combining different technologies, such as coupling membrane bioreactors with anaerobic wastewater treatment, can significantly boost degradation rates from 65–71% to 95–97%. iwaponline.com The efficiency of these treatments is influenced by factors like sludge retention time, hydraulic retention time, and the presence of organic matter. researchgate.net Future advancements will likely focus on the development of more energy-efficient AOPs and hybrid systems that can be integrated into existing WWTP infrastructure to achieve higher removal rates for a broad spectrum of phthalates. iwaponline.comnih.gov
Table 1: Comparison of Phthalate Remediation Technologies
| Technology | Description | Advantages | Challenges | Key Research Findings |
|---|---|---|---|---|
| Bioremediation (e.g., Composting) | Uses microorganisms to degrade phthalates. | Cost-effective, environmentally friendly. nih.gov | Slower process, dependent on microbial activity and environmental conditions. nih.gov | Aerobic composting shows higher efficiency than anaerobic methods. nih.gov Specific bacterial strains can achieve >99% degradation of certain phthalates. taylorfrancis.com |
| Advanced Oxidation Processes (AOPs) | Involves the generation of highly reactive radicals to break down phthalates. iwaponline.com | Rapid degradation, effective for a wide range of phthalates. iwaponline.com | Can be energy-intensive and may produce by-products. tandfonline.com | Coupling AOPs with other treatments significantly enhances removal efficiency. iwaponline.com |
| Membrane Bioreactors (MBRs) | Combines a membrane process like microfiltration with a biological wastewater treatment process. | High effluent quality, smaller footprint. | Membrane fouling can be an issue. | Coupling with anaerobic treatment increased phthalate degradation to 95-97%. iwaponline.com |
Development of Integrative Environmental Transport and Fate Models
Understanding how hexyl isodecyl phthalate moves through and persists in the environment is critical for predicting its potential impact and for developing effective management strategies. Environmental fate models are quantitative tools used to simulate the transport and transformation of chemicals in various environmental compartments. up.pt
The development of these models requires a comprehensive understanding of the physical, chemical, and biological processes that govern the fate of phthalates. cdc.gov Key parameters include a chemical's octanol-water partition coefficient (Kow), which indicates its tendency to bioaccumulate, and its degradation rates in different media (air, water, soil, sediment). cdc.govgreenfacts.org For instance, the estimated half-life of di-isodecyl phthalate (DIDP) is 0.6 days in air, 50 days in surface water, 300 days in soil, and 3,000 days in sediment, highlighting its persistence in certain environmental compartments. greenfacts.org
Future research in this area will focus on creating more sophisticated and integrative models that can account for the complex interactions between different environmental media and the influence of site-specific conditions like climate and topography. up.ptcdc.gov These models will be invaluable for reconstructing past contamination events, predicting future environmental concentrations, and assessing the effectiveness of different remediation strategies. up.pt The goal is to develop standardized models that can be applied to a wide range of environmental conditions and chemical contaminants. up.pt
Continued Development of Novel and High-Throughput Analytical Methods for Trace Detection
The accurate detection and quantification of this compound and other phthalates at trace levels are essential for monitoring their presence in the environment and in biological samples. The development of sensitive and efficient analytical methods is an ongoing area of research.
Current methods often rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of phthalates and their metabolites. researchgate.netmdpi.comnih.gov However, the ubiquitous presence of phthalates in laboratory environments presents a significant challenge, requiring meticulous procedures to avoid contamination and ensure accurate results. researchgate.netlongdom.org
High-throughput screening methods are being developed to analyze a large number of samples quickly and cost-effectively. chromatographytoday.comgimitec.com These methods often involve simplified sample extraction procedures and rapid analytical techniques, such as ultra-performance liquid chromatography (UPLC) coupled with a mass detector, which can reduce analysis time significantly. waters.com For example, a developed UPLC method is more than seven times faster than existing HPLC and GC methods. waters.com Solid-phase microextraction (SPME) coupled with fast GC/MS has also been shown to decrease sample preparation time by a factor of 50. nih.gov
Future research will continue to push the boundaries of analytical sensitivity and throughput. The development of novel analytical techniques will focus on:
Lowering detection limits to quantify trace levels of phthalates in complex matrices. researchgate.netnih.gov
Improving the speed and efficiency of sample preparation and analysis. chromatographytoday.comwaters.comnih.gov
Developing methods for non-invasive sampling , which is particularly important for human biomonitoring studies. ulpgc.es
Enhancing the specificity and selectivity of analytical methods to distinguish between different phthalate isomers and their metabolites. nih.gov
Table 2: Advancements in Analytical Methods for Phthalate Detection
| Analytical Technique | Key Features | Recent Advancements | Future Directions |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established technique for volatile and semi-volatile compounds. | Coupling with high-resolution mass spectrometry (HRMS) for improved selectivity. ulpgc.es Use of fast GC to reduce analysis time. nih.gov | Development of more robust methods to minimize background contamination. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. researchgate.net | On-line solid phase extraction (SPE) for automated sample cleanup and pre-concentration. tandfonline.com | Increased sensitivity for detecting metabolites at very low concentrations. tandfonline.com |
| High-Throughput Screening (HTS) | Rapid analysis of a large number of samples. chromatographytoday.com | Miniaturized extraction techniques and fast chromatography. chromatographytoday.comwaters.com | Integration of automated data analysis and interpretation. chromatographytoday.comgimitec.com |
Longitudinal Studies on Environmental Levels and Trends of this compound
Longitudinal studies, which track the levels of contaminants over an extended period, are crucial for understanding the long-term trends of this compound in the environment and in human populations. These studies can provide valuable insights into the effectiveness of regulatory measures and the impact of changes in industrial practices.
For example, studies have shown that the concentrations of some legacy phthalates, such as di(2-ethylhexyl) phthalate (DEHP), have been decreasing in some populations, while the levels of replacement phthalates, like di-isononyl phthalate (DINP), have been increasing. epa.govkb.se This suggests a shift in the use of these chemicals in consumer products. kb.se
Longitudinal studies are also essential for investigating the potential health effects of phthalate exposure, as they can help to identify susceptible periods of development and control for other confounding factors. nih.gov For instance, a longitudinal investigation of fertility and the environment (LIFE) study examined the relationship between urinary phthalate metabolite concentrations and biomarkers of oxidative stress. acs.org
Future longitudinal studies should focus on:
Expanding the scope of monitoring to include a wider range of phthalates and their alternatives in various environmental media and human populations.
Improving the temporal resolution of data collection to better capture short-term fluctuations in exposure levels.
Integrating environmental and human biomonitoring data to establish a clearer link between environmental contamination and human exposure.
Conducting long-term follow-up studies to assess the potential for chronic health effects associated with phthalate exposure. ahajournals.org
Investigation of Emerging Phthalate Alternatives and Their Environmental Profiles
As regulatory restrictions on certain phthalates become more widespread, the use of alternative plasticizers is increasing. acs.orgkinampark.com However, there is a growing concern that some of these alternatives may also pose risks to human health and the environment, a phenomenon known as "regrettable substitution." acs.orgkinampark.comnih.gov
Emerging alternatives to phthalates include compounds such as citrates, sebacates, adipates, and terephthalates. nih.govuml.edu While some of these alternatives, like epoxidized soybean oil (ESBO) and glycerin triacetate (GTA), are considered to be potentially safer, there is limited data on the environmental fate and toxicological profiles of many others. nih.gov Some studies have indicated that certain alternative plasticizers may have endocrine-disrupting properties and other toxic effects. acs.orgnih.gov For example, di(2-ethylhexyl) terephthalate (B1205515) (DEHT) and tris(2-ethylhexyl) trimellitate (TOTM) are now being detected in environmental samples. acs.org
A critical area for future research is the comprehensive assessment of the environmental profiles of these emerging alternatives. This includes investigating their:
Persistence and bioaccumulation potential: Many alternative plasticizers have physicochemical properties similar to phthalates, suggesting they may also be persistent and bioaccumulative. nih.gov
Toxicity to a range of organisms: More research is needed to understand the potential ecological and health risks associated with these compounds. acs.org
Environmental occurrence and fate: Monitoring studies are required to track the presence and behavior of these alternatives in different environmental compartments. acs.orgkinampark.com
Human exposure levels: Biomonitoring studies are needed to assess the extent of human exposure to these emerging contaminants. figshare.com
The goal is to develop a framework for evaluating the safety of new chemicals before they are widely used, thereby avoiding the cycle of regrettable substitution and promoting the development of truly green and sustainable alternatives. nih.gov
Q & A
Q. How can Hexyl isodecyl phthalate (HIP) be reliably identified and quantified in environmental samples using chromatographic methods?
- Methodological Answer : HIP can be identified via GC-MS using retention time matching and optimized column phases. For example, a DB-5MS column (30 m × 0.25 mm × 0.25 μm) provides a retention time of 29.176 minutes for HIP under splitless injection conditions (1 μL, 250°C inlet). Quantification requires calibration with certified reference standards (e.g., 100 µg/mL in hexane) and internal standards (e.g., deuterated phthalates) to correct matrix effects. Method validation should follow EPA 8061A protocols for phthalate analysis, focusing on recovery rates (70–120%) and detection limits (≤1 µg/L) in water or soil extracts .
Q. What frameworks guide toxicity assessment of HIP in mammalian models?
- Methodological Answer : Toxicity studies should adhere to OECD Test Guidelines (e.g., TG 407 for 28-day repeated dose toxicity) and measure endpoints like liver/kidney weight changes, hormone disruption (e.g., thyroid T4 levels), and oxidative stress biomarkers (e.g., glutathione peroxidase). Dose-response relationships must account for species-specific metabolic pathways, as HIP’s metabolites (e.g., mono-isodecyl phthalate) may differ in bioavailability compared to other phthalates. In vitro assays (e.g., MCF-7 cell proliferation for estrogenicity) should cross-validate in vivo findings .
Q. How should researchers design experiments to assess HIP’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Conduct OECD 309 (water-sediment degradation) and OECD 305 (bioconcentration in fish) tests. Measure HIP’s half-life in aerobic/anaerobic conditions using isotopically labeled HIP (e.g., C-labeled) to track degradation products. Bioaccumulation factors (BAFs) require lipid-normalized concentrations in fish tissues, with controls for co-exposure to other plasticizers. Data interpretation must differentiate between adsorption to organic matter and true bioaccumulation .
Advanced Research Questions
Q. What analytical challenges arise in resolving co-eluting phthalates during HIP analysis, and how can they be mitigated?
- Methodological Answer : Co-elution with structurally similar phthalates (e.g., hexyl isooctyl phthalate) is common. Use tandem mass spectrometry (MS/MS) with precursor ion transitions (e.g., m/z 149 → 133 for phthalate fragments) to enhance specificity. Column optimization (e.g., DB-35MS vs. DB-5MS) reduces retention time overlap; for example, HIP elutes at 24.523 minutes on a DB-35MS column versus 29.176 minutes on DB-5MS. Orthogonal methods like LC-APCI-MS can confirm results .
Q. How can contradictions between in vitro and in vivo toxicological data for HIP be systematically addressed?
- Methodological Answer : Discrepancies often stem from metabolic differences (e.g., hepatic vs. cellular metabolism). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro concentrations to in vivo doses. Comparative studies should employ human-relevant models, such as 3D liver spheroids or organ-on-chip systems, to mimic tissue-specific metabolism. Meta-analyses of existing datasets (e.g., ToxCast/Tox21) can identify data gaps, such as HIP’s effects on nuclear receptors (PPARγ, PXR) .
Q. What strategies optimize HIP extraction from complex matrices like polymer-coated textiles or microplastics?
- Methodological Answer : Use accelerated solvent extraction (ASE) with hexane:acetone (1:1) at 100°C and 1500 psi for 10 minutes to maximize HIP recovery from polymers. Sonication followed by solid-phase extraction (SPE) cleanup (C18 cartridges) reduces co-extracted interferences. Validate methods using spike-recovery experiments in matrices like polyvinyl chloride (PVC) or polyethylene terephthalate (PET), which are common HIP-containing materials .
Q. How can mechanistic studies elucidate HIP’s role in endocrine disruption compared to regulated phthalates (e.g., DEHP)?
- Methodological Answer : Transcriptomic profiling (RNA-seq) of HIP-exposed zebrafish embryos or human adrenal (H295R) cells can identify differentially expressed genes (e.g., steroidogenic enzymes like CYP19A1). Comparative analysis with DEHP should focus on receptor binding affinity (e.g., ERα, AR) via molecular docking simulations. Dose-response curves must account for non-monotonic effects, particularly at low doses relevant to environmental exposure .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for reconciling heterogeneous datasets on HIP’s environmental concentrations?
- Methodological Answer : Apply probabilistic models (e.g., Monte Carlo simulations) to account for spatial-temporal variability and detection limits. Use multivariate analysis (PCA or cluster analysis) to identify HIP sources (e.g., industrial vs. consumer products) based on congener profiles. Open-access databases like EPA’s CompTox Chemicals Dashboard provide curated data for meta-regression .
Q. How should researchers address uncertainties in HIP’s risk assessment, such as metabolite-specific toxicity or mixture effects?
- Methodological Answer : Conduct cumulative risk assessments using hazard indices (HI) for HIP and co-occurring phthalates (e.g., DINP, DIDP). Prioritize metabolites via in silico tools (e.g., OECD QSAR Toolbox) to predict toxicity. Experimental designs should include binary/ternary mixtures to evaluate synergistic effects (e.g., HIP + DEHP) on endpoints like oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
